
Tris(triphenylphosphine)nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(triphenylphosphine)nickel is a coordination compound that features a nickel center coordinated by three triphenylphosphine ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique properties and versatile applications. It is often used as a catalyst in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: Tris(triphenylphosphine)nickel can be synthesized through the reaction of nickel(II) chloride with triphenylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere to prevent oxidation. The general reaction is as follows:
NiCl2+3PPh3+NaBH4→Ni(PPh3)3+NaCl+B2H6
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. similar methods involving the reduction of nickel salts in the presence of triphenylphosphine are employed on a larger scale, often using continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: Tris(triphenylphosphine)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The triphenylphosphine ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve phosphine ligands or nitrogen-based ligands.
Major Products:
Oxidation: Nickel(II) complexes with various ligands.
Reduction: Reduced organic compounds and nickel(0) species.
Substitution: New nickel complexes with different ligands.
科学研究应用
Tris(triphenylphosphine)nickel has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the study of nickel-containing enzymes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and in the development of new materials with unique properties.
作用机制
The mechanism by which tris(triphenylphosphine)nickel exerts its effects is primarily through its role as a catalyst. The nickel center can undergo oxidative addition and reductive elimination, facilitating the formation and breaking of chemical bonds. The triphenylphosphine ligands stabilize the nickel center and modulate its reactivity, allowing for precise control over the catalytic process.
相似化合物的比较
Tetrakis(triphenylphosphine)nickel(0): Another nickel-phosphine complex with four triphenylphosphine ligands.
Bis(triphenylphosphine)nickel(II) chloride: A nickel complex with two triphenylphosphine ligands and two chloride ligands.
Tris(triphenylphosphine)rhodium(I) chloride: A rhodium complex with similar coordination to tris(triphenylphosphine)nickel.
Uniqueness: this compound is unique due to its specific coordination environment and the resulting electronic properties. This makes it particularly effective as a catalyst in certain reactions where other similar compounds may not perform as well.
属性
分子式 |
C54H45NiP3 |
|---|---|
分子量 |
845.5 g/mol |
IUPAC 名称 |
nickel;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.Ni/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H; |
InChI 键 |
VGZIOHINNQGTOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


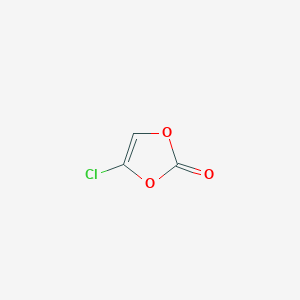
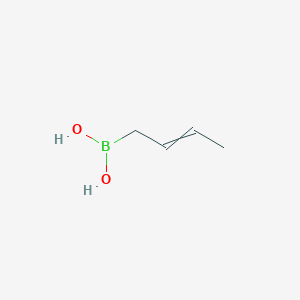


![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)
![1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)
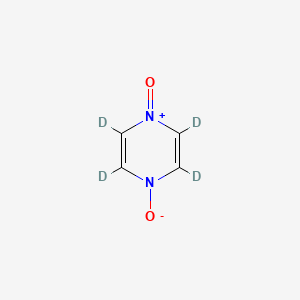


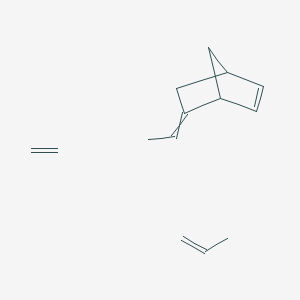
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
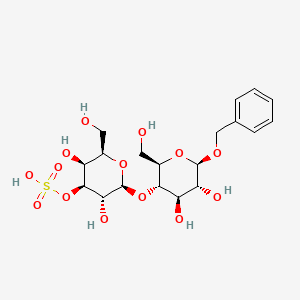
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)

